molecular formula C12H17Cl3N2 B2798572 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride CAS No. 1279219-42-9

1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride

Cat. No.: B2798572
CAS No.: 1279219-42-9
M. Wt: 295.63
InChI Key: LFPLOUNCAFKLML-UHFFFAOYSA-N
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Description

Chemical Context and Structural Features

1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride belongs to the piperidinamine class, featuring a six-membered piperidine ring with an amine group at the 4-position and a 2,4-dichlorobenzyl substituent at the 1-position. The hydrochloride salt enhances solubility in polar solvents, critical for pharmacological applications. The molecular formula is $$ \text{C}{13}\text{H}{19}\text{Cl}{3}\text{N}{2} $$, with a molecular weight of 309.66 g/mol.

The SMILES notation $$ \text{NCC1CCN(CC2=CC=C(Cl)C=C2Cl)CC1.Cl} $$ elucidates the connectivity: the piperidine ring’s nitrogen is bonded to the benzyl group, which bears chlorine atoms at the 2- and 4-positions of the aromatic ring. This substitution pattern increases lipophilicity compared to non-halogenated analogs, as evidenced by the calculated partition coefficient ($$ \log P $$) of approximately 3.2.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{13}\text{H}{19}\text{Cl}{3}\text{N}{2} $$
Molecular Weight (g/mol) 309.66
SMILES NCC1CCN(CC2=CC=C(Cl)C=C2Cl)CC1.Cl
Predicted $$ \log P $$ 3.2

The dichlorobenzyl group introduces steric and electronic effects that influence receptor binding. Comparative studies with monosubstituted analogs (e.g., 1-(3,4-dichlorobenzyl)piperidine, CAS No. CB9340729) reveal that para-chloro substitution enhances aromatic stacking interactions in hydrophobic protein pockets.

Historical Development and Research Significance

The synthesis of this compound builds upon advances in N-alkylation and reductive amination strategies. Early methods for piperidinamine derivatives involved coupling chlorobenzyl halides with piperidine precursors under basic conditions. For example, a 2014 study demonstrated the use of 2,4-dichlorobenzylamine in nucleophilic substitution reactions with pyrimidine intermediates to yield antitumor agents.

Patent literature highlights the therapeutic potential of structurally related compounds. EP3085701B1 discloses N,N'-substituted piperidinamines as heat shock protein 70 (Hsp70) inhibitors, underscoring the scaffold’s relevance in oncology. The dichlorobenzyl moiety in this compound may similarly modulate Hsp70 activity, though empirical validation is pending.

Key Milestones:

  • 2010s: Development of dichlorobenzyl-piperidine hybrids for kinase inhibition.
  • 2020s: Optimization of hydrochloride salts to improve bioavailability.

Academic Relevance in Medicinal Chemistry

Piperidinamine derivatives are privileged structures in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier. The dichlorobenzyl group in this compound may enhance affinity for serotonin or dopamine receptors, analogous to reported antipsychotic agents.

Recent studies emphasize its role in immunomodulation. For instance, CCR4 antagonists containing dichlorobenzyl groups (e.g., 5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine) show efficacy in allergic inflammation models. This suggests potential applications in autoimmune diseases, though target validation remains ongoing.

Table 2: Comparative Analysis of Piperidinamine Derivatives

Compound Target Biological Activity
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine HCl Hsp70 (predicted) Anticandidate
1-(2-Pyridinyl)-4-piperidinamine (144465-94-1) Kinases Antiproliferative
1-(3,4-Dichlorobenzyl)piperidine (CB9340729) Serotonin receptors CNS modulation

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16;/h1-2,7,11H,3-6,8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPLOUNCAFKLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride has garnered attention for its potential therapeutic effects. Preliminary studies indicate that it may interact with specific neurotransmitter systems, potentially modulating pathways associated with various neurological conditions.

Neuropharmacological Studies

Research has suggested that the compound may influence neurotransmitter pathways, particularly those involving dopamine and serotonin. These interactions could make it a candidate for treating disorders such as:

  • Alzheimer's Disease : The compound may inhibit beta-secretase enzyme activity, which is crucial for amyloid-beta deposition .
  • Depression and Anxiety Disorders : Its structural similarity to known antidepressants suggests potential efficacy in mood regulation .

Organic Synthesis Applications

In addition to medicinal chemistry, this compound is valuable in organic synthesis. Its unique structure allows it to serve as a building block for synthesizing other biologically active compounds.

Reaction Profiles

The compound can participate in various chemical reactions, including:

  • Nucleophilic Substitutions : Due to the presence of the amine group.
  • Formation of Complexes : With other reagents to create novel compounds with potential biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

  • Study on Alzheimer's Disease Treatment :
    • A study indicated that derivatives of piperidine could effectively inhibit the beta-secretase enzyme, potentially reducing amyloid plaque formation in Alzheimer's patients .
  • Neurotransmitter Interaction Studies :
    • Research highlighted its binding affinity to dopamine receptors, suggesting a role in managing dopamine-related disorders .
  • Synthesis of Novel Antidepressants :
    • Investigations into its use as a precursor for synthesizing new antidepressants have shown promise in enhancing mood-regulating properties through structural modifications .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential treatment for Alzheimer's and mood disordersInhibits beta-secretase; interacts with neurotransmitters
Organic SynthesisBuilding block for novel compoundsParticipates in nucleophilic substitutions
Neuropharmacological StudiesModulates neurotransmitter pathwaysInfluences dopamine receptor activity

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Substituted Benzyl-Piperidin-4-ylamine Derivatives

Compound Name Substituent Position/Type Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride 2,4-Cl₂-benzyl 295.65* Not explicitly listed** High lipophilicity; potential CNS activity
1-(4-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 4-Cl-benzyl 261.16 57645-56-4 Simplified analog; used in ligand synthesis
1-(4-Methyl-benzyl)-piperidin-4-ylamine hydrochloride 4-CH₃-benzyl 239.34 1158779-16-8 Electron-donating group; reduced metabolic stability
1-(3-Methoxy-4-nitrophenyl)-piperidin-4-ylamine hydrochloride 3-OCH₃, 4-NO₂-phenyl 317.77 1417793-35-1 Polar nitro group; possible nitric oxide-related activity

Calculated based on formula C₁₂H₁₅Cl₂N₂·HCl.
*
The 3,4-dichloro analog (CAS: 10-F090491) is listed in but is discontinued.

Key Observations:
  • Electron Effects: The 2,4-dichloro substitution provides stronger electron-withdrawing effects than mono-chloro or methyl groups, likely enhancing binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) .
  • Lipophilicity : The logP value of the 2,4-dichloro analog is expected to exceed that of the 4-chloro analog (e.g., ~3.96 for thiazole analogs vs. ~2.5 for methylbenzyl derivatives) .

Non-Benzyl Piperidin-4-ylamine Analogs

Compound Name Substituent Type Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride Thiazolylmethyl 304.67 1185312-10-0 Heterocyclic substituent; potential kinase inhibition
1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride 3-Cl-phenethyl 275.22 723332-80-7 Bulky substituent; discontinued due to synthesis challenges
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 2,6-(OCH₃)₂-benzyl 323.30 1185303-17-6 Polar methoxy groups; improved water solubility
Key Observations:
  • Steric Effects : Bulky substituents (e.g., phenethyl in CAS 723332-80-7) may hinder target engagement compared to benzyl groups .
  • Solubility : Methoxy-substituted analogs (e.g., 2,6-dimethoxy) exhibit higher aqueous solubility than halogenated derivatives, impacting bioavailability .

Pharmacological Implications

While direct activity data for the 2,4-dichloro analog is unavailable, related compounds suggest:

  • Anti-Cholinesterase Potential: Piperidine derivatives with halogenated benzyl groups show affinity for acetylcholinesterase in prion disease studies .
  • Neuroprotection : Dichloro substitution may enhance neuroprotective effects by reducing oxidative stress, as seen in acridine derivatives .

Biological Activity

1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Known for its potential biological activities, this compound has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete conversion, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Anticancer Properties

Studies have shown that piperidine derivatives can possess anticancer properties. For instance, compounds similar to 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine have demonstrated cytotoxic effects against several cancer cell lines, promoting apoptosis through the upregulation of genes such as p53 and Bax .

Neurotransmitter Modulation

The compound's mechanism of action may involve modulation of neurotransmitter systems. It is believed to interact with specific receptors or enzymes that influence neurotransmitter release and signaling pathways. This suggests potential applications in treating neurological disorders .

Enzyme Inhibition

Research has indicated that related piperidine derivatives exhibit enzyme inhibitory activity. For example, some studies have focused on acetylcholinesterase (AChE) inhibition, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study evaluating various piperidine derivatives found that those with similar structures to 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine exhibited significant cytotoxicity against leukemia and myeloma cell lines. Molecular docking studies supported these findings by showing strong binding affinities to target proteins involved in cancer progression .
  • Neuroprotective Effects : Another investigation into the neuroprotective potential of piperidine derivatives suggested that 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine might enhance cognitive function by modulating cholinergic pathways through AChE inhibition.
  • Antimicrobial Activity : Preliminary assessments also indicated potential antimicrobial properties against various bacterial strains, although further studies are needed to establish its efficacy and mechanism.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within the body:

  • Receptor Binding : The compound may bind to receptors involved in neurotransmission and cellular signaling.
  • Enzyme Interaction : It could inhibit enzymes such as AChE, thereby affecting neurotransmitter levels and activity in the nervous system.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine1289387-60-5Contains a different chlorobenzyl substitution
1-(3-Chlorobenzyl)-piperidin-4-ylamine1261235-67-9Lacks dichlorination but retains piperidine structure

This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Q & A

Advanced Research Question

  • Cell line selection : Use receptor-transfected lines (e.g., CHO-K1 for GPCR studies) to isolate target effects .
  • Buffer compatibility : Hydrochloride salts require pH adjustment (e.g., PBS at pH 7.4) to prevent precipitation .
  • Control experiments : Include parent piperidine scaffolds (e.g., unsubstituted benzyl analogs) to benchmark activity .

How do researchers address discrepancies in biological activity data for structurally similar piperidine derivatives?

Advanced Research Question
Contradictions often arise from:

  • Assay variability : Differences in cell viability protocols (e.g., MTT vs. resazurin) .
  • Compound stability : Hydrolysis of the benzyl group under acidic conditions may reduce efficacy .
  • Batch-to-batch variability : Impurities (e.g., residual solvents) can skew results; rigorous QC (e.g., LC-MS) is essential .

What are the recommended storage conditions and handling protocols for this hydrochloride salt?

Basic Research Question

  • Storage : Desiccate at -20°C under inert gas (N2/Ar) to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for air-sensitive reactions; HCl fumes require fume hoods .

What strategies enhance pharmacokinetic properties while maintaining target affinity?

Advanced Research Question

  • Prodrug design : Esterification of the amine group improves oral absorption .
  • Halogen replacement : Replace Cl with CF3 to modulate metabolic stability without sacrificing lipophilicity .
  • Ring modification : Introduce spirocyclic or fused rings to reduce off-target effects .

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